N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a benzamide moiety substituted with a 4-fluorophenylsulfonamido group. The chromeno-thiazole system combines chromene (a benzopyran derivative) and thiazole rings, which are known for their pharmacological relevance in drug discovery.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4S2/c24-15-8-10-17(11-9-15)33(29,30)27-16-5-3-4-14(12-16)22(28)26-23-25-21-18-6-1-2-7-19(18)31-13-20(21)32-23/h1-12,27H,13H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVBURAYWZWNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a chromeno-thiazole moiety and a sulfonamide group. Its molecular formula is , and it is characterized by the following structural elements:
- Chromeno[4,3-d]thiazole : A fused heterocyclic system known for various biological activities.
- Fluorophenylsulfonamide : A functional group that enhances water solubility and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of appropriate chromeno-thiazole precursors with sulfonamide derivatives.
- Cyclization : Following the condensation, cyclization reactions are performed to form the core structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle regulation, leading to increased apoptosis in cancer cells.
- Targeting Specific Kinases : It may act as an inhibitor of kinases involved in cell signaling pathways crucial for cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies report:
- Inhibition Zones : The compound shows notable inhibition zones against Gram-positive bacteria like Staphylococcus aureus.
- Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Case Studies
- Study on Antiproliferative Effects :
- Antimicrobial Testing :
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Cores
Several compounds share structural motifs with the target molecule, particularly the thiazole-benzamide framework:
- 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (): This derivative replaces the chromeno-thiazole core with a simpler thiazole ring and substitutes the 4-fluorophenylsulfonamido group with a methylsulfonyl moiety. The pyridinyl substituent may enhance solubility or metal-binding capacity, but the lack of a fused chromene system likely reduces planarity and π-π stacking interactions compared to the target compound .
- (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide (): This compound features a quinoline-thiazole hybrid and a bromophenyl group. The extended aromatic system could improve DNA intercalation properties, but the bromine atom introduces steric bulk that may hinder target binding compared to the smaller fluorine substituent in the target molecule .
Key Structural Differences :
| Feature | Target Compound | 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |
|---|---|---|---|
| Core Structure | Chromeno-thiazole | Thiazole | Quinoline-thiazole |
| Sulfonamide Group | 4-Fluorophenylsulfonamido | Methylsulfonyl | None |
| Aromatic Substituent | Benzamide | Pyridinyl | Bromophenyl |
Chromene-Based Analogues
Chromene derivatives are prominent in anticancer and anti-inflammatory research:
- N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (): This compound shares a benzamide-substituted chromene core but lacks the thiazole ring and sulfonamido group. The chlorophenyl groups may enhance lipophilicity but reduce metabolic stability compared to the fluorine-containing target compound .
- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide (): This analogue retains the chromeno-thiazole core but replaces the 4-fluorophenylsulfonamido group with a diphenylethanamide moiety. The bulky diphenyl group could sterically hinder interactions with biological targets .
Synthetic Comparison :
The target compound’s synthesis likely involves multi-step reactions similar to those in and , such as:
Friedel-Crafts acylation to form the chromene backbone.
Thiazole ring formation via cyclization with thiourea derivatives.
Sulfonamido incorporation using 4-fluorophenylsulfonyl chloride.
Sulfonamide-Containing Analogues
Sulfonamide groups are critical for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase):
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This quinazolinone derivative includes a sulfamoylphenyl group but lacks the chromeno-thiazole core. It exhibited moderate anti-inflammatory activity, suggesting that the target compound’s chromeno-thiazole system might enhance potency due to improved binding affinity .
- 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide () : This compound highlights the role of sulfonamides in modulating solubility and hydrogen-bonding interactions. However, the absence of a benzamide group limits direct structural comparability .
Activity Insights :
- The 4-fluorophenylsulfonamido group in the target compound may offer better metabolic stability than methylsulfonyl or unsubstituted sulfonamides due to fluorine’s electronegativity and resistance to oxidative metabolism .
Spectroscopic Characterization
Key spectral data for the target compound and analogues include:
- IR Spectroscopy :
- 1H-NMR: Chromeno-thiazole protons resonate in the δ 6.5–8.5 ppm range (aromatic protons), while sulfonamido NH appears as a broad singlet near δ 10–11 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
